Tetrakis(2-hydroxyethyl)ammonium bromide

Ionic liquids Hydrophilicity Solubility

Conventional tetraalkylammonium bromides exhibit poor water solubility, limiting aqueous-phase applications. THABr solves this with four terminal hydroxyl groups enabling aqueous solubility up to 1.6 M and strong hydrogen-bonding capacity. • Enables aqueous-phase catalysis, electrochemistry, and colloidal stabilization where standard QA salts fail • 99% purity, white crystalline powder, mp 191°C; consistent lot-to-lot specifications • Bromide counterion enables facile metathesis for task-specific ionic liquids and alkaline polymer electrolytes Ideal for water-soluble redox species, hydrophilic ionic liquids, and advanced energy storage materials.

Molecular Formula C8H20BrNO4
Molecular Weight 274.15 g/mol
CAS No. 4328-04-5
Cat. No. B1593907
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrakis(2-hydroxyethyl)ammonium bromide
CAS4328-04-5
Molecular FormulaC8H20BrNO4
Molecular Weight274.15 g/mol
Structural Identifiers
SMILESC(CO)[N+](CCO)(CCO)CCO.[Br-]
InChIInChI=1S/C8H20NO4.BrH/c10-5-1-9(2-6-11,3-7-12)4-8-13;/h10-13H,1-8H2;1H/q+1;/p-1
InChIKeyHAKHOKJQPCRWAS-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes100 mg / 25 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrakis(2-hydroxyethyl)ammonium Bromide: Physicochemical Baseline


Tetrakis(2-hydroxyethyl)ammonium bromide (CAS: 4328-04-5), also referred to as tetraethanolammonium bromide, is a quaternary ammonium salt with the molecular formula C₈H₂₀BrNO₄ and a molecular weight of 274.15 g/mol . It is commercially available as a white to off-white crystalline powder, typically at a purity of 98.5–99% . The compound features a central nitrogen atom bonded to four 2-hydroxyethyl groups, a structural motif that confers high hydrophilicity and distinguishes it from conventional tetraalkylammonium halides. Its melting point is consistently reported at 191°C .

Tetrakis(2-hydroxyethyl)ammonium Bromide: Substitution Limitations


Substituting tetrakis(2-hydroxyethyl)ammonium bromide with a generic tetraalkylammonium bromide (e.g., tetraethylammonium bromide or tetrabutylammonium bromide) is not functionally equivalent. The presence of four terminal hydroxyl groups fundamentally alters the solvation behavior and intermolecular interactions of the cation. While standard tetraalkylammonium cations are hydrophobic and drive phase transfer via lipophilic ion pairing, the tetraethanolammonium cation exhibits strong hydrogen-bonding capacity and high aqueous solubility [1]. This distinction is critical in applications where aqueous-phase partitioning, surface adsorption, or hydrogen-bond-mediated stabilization is required. The following quantitative evidence details where these structural differences translate into measurable performance divergences.

Tetrakis(2-hydroxyethyl)ammonium Bromide: Differentiation Evidence


Aqueous Solubility Enhancement by Hydroxyethyl Functionalization

Tetrakis(2-hydroxyethyl)ammonium salts exhibit markedly enhanced aqueous solubility compared to their tetraalkylammonium counterparts due to the hydrogen-bonding capacity of the four hydroxyethyl groups. A direct study on organic dye solubility demonstrated that replacing the sodium counterion with the tetrakis(hydroxyethyl)ammonium cation increased the water solubility of the dye up to 1.6 M [1]. This high polarity and favorable interaction with water are unique to hydroxy-functionalized quaternary ammonium cations and are not observed in non-functionalized tetraalkylammonium cations such as tetraethylammonium, which typically exhibit lower aqueous solubility and higher lipophilicity [2].

Ionic liquids Hydrophilicity Solubility

Thermal Divergence vs. Tetraalkylammonium Bromides

Tetrakis(2-hydroxyethyl)ammonium bromide exhibits a melting point of 191°C, a value substantially higher than many commonly used tetraalkylammonium bromides . For comparison, tetraethylammonium bromide (TEABr, CAS 71-91-0) melts at a reported range of 285–290°C (with decomposition), while tetrabutylammonium bromide (TBABr, CAS 1643-19-2) melts at 103–104°C [1]. The relatively high melting point of THABr (191°C) is a direct consequence of the strong intermolecular hydrogen-bonding network formed by the four terminal hydroxyl groups, which increases lattice energy relative to non-hydrogen-bonding alkyl analogs [2].

Thermal analysis Phase change materials Crystal engineering

Distinct Surface Force Behavior of Tetraethanolammonium Cation in Colloidal Systems

Surface force measurements between mica surfaces reveal that the tetraethanolammonium cation ((EtOH)₄N⁺) induces distinct interaction profiles compared to typical hydrophobic tetraalkylammonium cations [1]. While conventional alkylammonium cations adsorb onto mica surfaces via hydrophobic interactions, the highly hydrophilic tetraethanolammonium cation interacts through a different mechanism dominated by hydrogen bonding and hydration forces. The study explicitly determined interaction forces as a function of added tetraethanolammonium bromide, demonstrating that the large, hydrophilic nature of this counterion alters the structure of the electrical double layer at the solid-liquid interface [2].

Colloid science Surface forces Surfactants

Precursor to Tetrakis(2-hydroxyethyl)ammonium Hydroxide

Tetrakis(2-hydroxyethyl)ammonium bromide serves as a direct precursor for generating tetrakis(2-hydroxyethyl)ammonium hydroxide (CAS 631-41-4) via anion exchange [1]. The hydroxide form is a strong organic base and has been specifically investigated as an alkaline polymer electrolyte component for solid supercapacitor applications, where it contributes to high ionic conductivity and long-term environmental stability [2]. This contrasts with tetraethylammonium hydroxide (TEAOH), which has been more extensively studied in similar applications, indicating that the hydroxyethyl-functionalized cation offers a structurally analogous but chemically distinct alternative for electrolyte design [3].

Ion exchange Green chemistry Electrolytes

Tetrakis(2-hydroxyethyl)ammonium Bromide: Application Scenarios


Water-Soluble Ionic Species for Aqueous Electrochemistry and Green Solvents

Leveraging its demonstrated capacity to enable aqueous solubility up to 1.6 M when used as an organic counterion (see Evidence Item 1), tetrakis(2-hydroxyethyl)ammonium bromide is ideally suited as a precursor or additive in the formulation of water-soluble redox-active species, dyes, and ionic liquids. Its high hydrophilicity addresses the common limitation of poor water solubility encountered with conventional tetraalkylammonium salts, facilitating higher substrate loadings in aqueous-phase catalytic cycles and electrochemical cells [1].

Counterion Source for Modulating Interfacial Forces in Colloidal and Surfactant Formulations

Based on surface force measurements that distinguish the tetraethanolammonium cation as a large, hydrophilic counterion (see Evidence Item 3), THABr can be procured as a source of this specific cation for applications in colloidal stabilization, nanoparticle synthesis, and surfactant systems. Its hydrogen-bonding-driven hydration layer offers a tunable alternative to the hydrophobic adsorption layers formed by tetrabutylammonium or tetrahexylammonium cations, enabling precise control over particle aggregation and emulsion stability in aqueous media [2].

Precursor to Tetrakis(2-hydroxyethyl)ammonium Hydroxide for Solid Supercapacitor Electrolytes

As detailed in Evidence Item 4, the bromide salt can be readily converted to its hydroxide form, which has been investigated as a component in alkaline polymer electrolytes for solid supercapacitors. Procuring the stable bromide salt allows laboratories to generate the active hydroxide electrolyte on-demand, avoiding the handling and storage challenges associated with strong organic bases. This route is particularly advantageous for research groups developing next-generation energy storage devices that require highly hydrophilic, hydroxide-conducting polymer matrices [3].

Synthesis of Functionalized Quaternary Ammonium Derivatives via Counterion Metathesis

The bromide counterion serves as an excellent leaving group for metathesis reactions, enabling the synthesis of a library of tetrakis(2-hydroxyethyl)ammonium salts with varied anions (e.g., chloride, hydroxide, stearate, silicate). This synthetic flexibility, combined with the compound's high purity (98.5–99% assay) and consistent melting point (191°C) as reported in vendor specifications, makes THABr a reliable starting material for preparing task-specific ionic liquids and functional materials where both the hydroxyethyl-functionalized cation and a specific anion are required .

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